molecular formula C14H11N3O4S B2790891 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide CAS No. 300559-51-7

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide

Katalognummer B2790891
CAS-Nummer: 300559-51-7
Molekulargewicht: 317.32
InChI-Schlüssel: MOWWSPAWWJGRBC-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the development and function of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B-cell malignancies and autoimmune diseases.

Wirkmechanismus

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for B-cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit the growth of B-cell tumors. 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has also been shown to reduce the levels of autoantibodies and inflammatory cytokines in animal models of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling with minimal off-target effects. However, 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has some limitations, including its relatively short half-life and poor solubility, which may limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the development and application of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide. One potential direction is the combination of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide with other targeted therapies or chemotherapy agents to enhance its efficacy and overcome resistance. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, the therapeutic potential of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide in other B-cell malignancies and autoimmune diseases warrants further investigation.

Synthesemethoden

The synthesis of 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylic acid with an amine to form the amide bond. The final product is obtained after several purification steps, including crystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has been extensively studied for its therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, 2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival.

Eigenschaften

IUPAC Name

(E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c15-8-10(14(16)18)7-11-3-6-13(21-11)9-1-4-12(5-2-9)22(17,19)20/h1-7H,(H2,16,18)(H2,17,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWWSPAWWJGRBC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)acrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.